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Compound of Interest

Compound Name: 5-bromo-1H-indole-3-carboxamide

CAS No.: 1928780-39-5

Cat. No.: B1399148

Get Quote

Executive Summary: The Privileged Scaffold
The indole-3-carboxamide motif represents a "privileged scaffold" in medicinal chemistry—a

molecular framework capable of providing high-affinity ligands for diverse biological targets. Its

structural rigidity, combined with the hydrogen-bond donor/acceptor capability of the amide

linker at the C3 position, allows for precise orientation of pendant hydrophobic groups.

While historically prominent in the development of Synthetic Cannabinoid Receptor Agonists

(SCRAs) (often associated with "Spice/K2"), recent optimization campaigns have repurposed

this scaffold for high-value therapeutic targets, including EGFR kinase inhibition in non-small

cell lung cancer (NSCLC) and Pks13 inhibition in Mycobacterium tuberculosis.

This guide dissects the three primary biological distinct activities of this class:

Neurological: Cannabinoid Receptor (CB1/CB2) Agonism.

Oncology: EGFR Kinase & Tubulin Polymerization Inhibition.[1]

Infectious Disease: Anti-tubercular Pks13 Inhibition.
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The Cannabinimimetic Profile (CB1/CB2 Agonism)
The most extensively characterized activity of indole-3-carboxamides is their potent agonism of

the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.[2]

Mechanism of Action
These derivatives function as full agonists, often exhibiting higher efficacy (

) than the partial agonist

-THC.

Binding: They bind to the orthosteric site of the G-protein coupled receptor (GPCR).

Signaling: Activation triggers

protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in
intracellular cAMP.

Biased Signaling: Unlike phytocannabinoids, many indole-3-carboxamides (e.g., 5F-MDMB-

PICA) display "biased agonism," preferentially recruiting

-arrestin over G-proteins. This bias is mechanistically linked to rapid receptor desensitization
and adverse toxicological profiles (seizures, cardiotoxicity).

Structure-Activity Relationship (SAR)
The SAR of cannabinimimetic indole-3-carboxamides is defined by four regions:

Core: Indole (C3-linked).[3][4][5][6][7]

Linker: Carboxamide (Critical for H-bonding with receptor residues, e.g., Lys192 in CB1).

Tail (N1-substituent): Typically a pentyl or fluoropentyl chain. Hydrophobic interaction with the

receptor's transmembrane helices (TM3/TM6).

Head (Amide substituent): Bulky groups (adamantyl, tert-leucinate, valinate) fit into a

hydrophobic pocket.
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Caption: SAR decomposition of indole-3-carboxamides for Cannabinoid Receptor affinity.

Therapeutic Frontier: Oncology (EGFR & Tubulin)
Beyond neurological targets, specific substitutions shift the biological activity toward kinase

inhibition and cytoskeletal disruption.

EGFR Inhibition (NSCLC)
Indole-3-carboxamides have emerged as 3rd and 4th generation inhibitors of Epidermal

Growth Factor Receptor (EGFR).

Target: They target the ATP-binding pocket of EGFR.

Specificity: Derivatives substituted with a 2-phenyl group and specific C3-amide moieties are

designed to overcome the T790M (gatekeeper) and C797S (covalent resistance) mutations

observed in patients resistant to Osimertinib.

Key Interaction: The indole NH and the carboxamide carbonyl often form a "hinge binder"

motif, mimicking the adenine ring of ATP.

Tubulin Polymerization Inhibition
Certain indole-3-carboxamides bind to the colchicine site of tubulin.[1]
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Mechanism: They inhibit microtubule assembly, arresting cells in the G2/M phase and

inducing apoptosis.[8]

Significance: This activity is distinct from the kinase activity and is often driven by 3-(3,4,5-

trimethoxyphenyl) substitutions on the amide nitrogen.

Infectious Disease: Anti-Tubercular Activity
A critical distinction must be made in the tuberculosis (TB) field between indole-2-carboxamides

(MmpL3 inhibitors) and indole-3-carboxamides.

Pks13 Inhibition
Indole-3-carboxamides have been validated as inhibitors of Polyketide Synthase 13 (Pks13) in

Mycobacterium tuberculosis.

Role of Pks13: This enzyme is essential for the final condensation step in the synthesis of

mycolic acids, a key component of the mycobacterial cell wall.

Activity: Compounds such as N-methyl-N-phenyl-1H-indole-3-carboxamide derivatives bind

to the Thioesterase (TE) domain of Pks13.

Outcome: Disruption of cell wall biosynthesis leading to bactericidal activity against multi-

drug resistant (MDR) strains.

Experimental Protocols
A. General Synthesis: Amide Coupling (HATU Method)
Objective: To synthesize a library of indole-3-carboxamides from indole-3-carboxylic acid.

Reagents:

Indole-3-carboxylic acid derivative (1.0 eq)[3][7]

Amine (R-NH2) (1.1 eq)

HATU (1.2 eq)[9]
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DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: Anhydrous DMF or DCM.

Protocol:

Activation: In a flame-dried round-bottom flask, dissolve Indole-3-carboxylic acid (1.0 mmol)

in anhydrous DMF (5 mL).

Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room

Temperature (RT) for 15 minutes to form the activated ester.

Coupling: Add the specific amine (1.1 mmol).

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl, sat. NaHCO3, and

Brine.[7]

Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography

(Hexane:EtOAc gradient).

B. Functional Assay: cAMP Accumulation (CB1
Agonism)
Objective: To determine the agonist potency (EC50) of the synthesized derivative at the CB1

receptor.

System: CHO-K1 cells stably expressing human CB1 receptor and a cAMP biosensor (e.g.,

GloSensor).

Protocol:

Seeding: Plate cells in 384-well white plates (10,000 cells/well). Incubate overnight.

Stimulation: Treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.
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Treatment: Add graded concentrations of the Indole-3-carboxamide test compound (10 pM to

10 µM).

Incubation: Incubate for 30–60 minutes at 37°C.

Detection: Add lysis/detection reagent (luciferase substrate). Read luminescence.

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. A decrease in signal

indicates CB1 activation (

coupling).

Control: Use CP-55,940 as a full agonist reference.
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Caption: Integrated workflow for synthesis and biological validation of indole-3-carboxamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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